

Application Notes and Protocols for Mechanical Allodynia Assessment with ST-2560

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanical allodynia, a condition where non-painful stimuli are perceived as painful, is a hallmark of neuropathic pain. The voltage-gated sodium channel NaV1.7 is a key player in pain signaling pathways, making it a prime target for novel analgesic drug development. **ST-2560** is a potent and selective inhibitor of the NaV1.7 sodium channel.[1][2][3] These application notes provide detailed protocols for assessing the efficacy of **ST-2560** in preclinical models of mechanical allodynia using the von Frey filament test. Additionally, key signaling pathways implicated in mechanical allodynia are illustrated to provide a mechanistic context for the action of NaV1.7 inhibitors.

Data Presentation Quantitative Data on ST-2560



Parameter	Value	Species	Source
IC50 (NaV1.7 Inhibition)	39 nM	Primates	[2][4]
Selectivity	≥1000-fold over other human NaV1.x isoforms	Human	[2]
Effective Dose (in vivo)	0.1-0.3 mg/kg, s.c.	Cynomolgus Monkeys	[2][4]
Observed Side Effect	10-20 mmHg reduction in systolic and diastolic blood pressure	Cynomolgus Monkeys	[2]

Representative Data: Mechanical Withdrawal Threshold in a Neuropathic Pain Model

The following table illustrates typical data obtained from a von Frey test in a spared nerve injury (SNI) model in rodents, demonstrating the development of mechanical allodynia.

Time Point	Sham-operated Paw Withdrawal Threshold (g)	SNI Model Ipsilateral Paw Withdrawal Threshold (g)
Baseline (Pre-surgery)	25-28	25-28
Day 4 Post-surgery	25-28	4
Day 7 Post-surgery	25-28	≤1
Day 14 Post-surgery	25-28	≤ 1
Day 21 Post-surgery	25-28	0.3
Day 28 Post-surgery	25-28	0.3

Data adapted from studies on the SNI model.[5]



Experimental Protocols

Protocol 1: Induction of Neuropathic Pain (Spared Nerve Injury - SNI Model) in Rodents

This protocol describes a common surgical procedure to induce persistent mechanical allodynia.

Materials:

- Anesthetic (e.g., Isoflurane)
- Surgical scissors and forceps
- Suture material (e.g., 5-0 silk)
- Stereomicroscope
- Warming pad
- Antiseptic solution and sterile swabs

Procedure:

- Anesthetize the rodent (rat or mouse) using an appropriate anesthetic agent.
- Shave the lateral surface of the thigh on the desired side.
- Disinfect the surgical area with an antiseptic solution.
- Make a small incision in the skin of the thigh to expose the biceps femoris muscle.
- Separate the biceps femoris muscle to reveal the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
- Carefully isolate the common peroneal and tibial nerves, ensuring not to stretch or damage the adjacent sural nerve.



- Ligate the common peroneal and tibial nerves with a suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.
- Ensure that the sural nerve remains intact.
- Close the muscle layer and the skin incision with sutures.
- Allow the animal to recover on a warming pad until fully ambulatory.
- Monitor the animal's post-operative recovery and provide appropriate analgesia for surgical pain for the first 24-48 hours.

Mechanical allodynia typically develops in the sural nerve territory of the ipsilateral paw within a few days and persists for several weeks.[1]

Protocol 2: Assessment of Mechanical Allodynia using von Frey Filaments (Up-Down Method)

This protocol details the standardized method for determining the 50% paw withdrawal threshold.[6][7]

Materials:

- Set of von Frey filaments with calibrated bending forces.
- Testing chambers with a wire mesh floor.
- Data recording sheets.

Procedure:

- Acclimatization: Place the animals in the testing chambers on the wire mesh floor for at least 15-30 minutes before testing to allow for acclimatization.
- Filament Application:
 - Start with a von Frey filament estimated to be near the 50% withdrawal threshold (e.g., 2.0 g for baseline, or a lower force for neuropathic animals).



- Apply the filament perpendicularly to the plantar surface of the hind paw until it just begins to bend.
- Hold the filament in place for 3-5 seconds.
- Recording Responses:
 - A positive response is defined as a brisk withdrawal or flinching of the paw.
 - Record the response as either positive (X) or negative (O).
- Up-Down Paradigm:
 - If the response is negative (no withdrawal), the next stimulus should be with a filament of the next greater force.
 - If the response is positive (withdrawal), the next stimulus should be with a filament of the next lower force.
- Data Collection: Continue this pattern until at least four stimuli have been applied after the first change in response.
- Calculation of 50% Withdrawal Threshold: The pattern of positive and negative responses is
 used to calculate the 50% paw withdrawal threshold using a specific formula or a lookup
 table provided by Chaplan et al. (1994). A simplified up-down method (SUDO) using a
 constant number of five stimuli has also been developed and validated.[7][8][9]

Protocol 3: Administration of ST-2560 for Efficacy Testing

This protocol outlines the administration of **ST-2560** to assess its anti-allodynic effects.

Materials:

- **ST-2560** compound
- Appropriate vehicle (e.g., saline, DMSO, or as specified by the supplier)



 Syringes and needles for the chosen route of administration (e.g., subcutaneous, intraperitoneal, oral gavage)

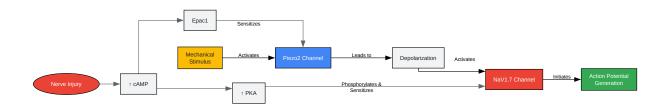
Procedure:

- Preparation of Dosing Solution:
 - Prepare a stock solution of ST-2560 in a suitable vehicle.
 - On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0.1 mg/kg, 0.3 mg/kg).
- Baseline Measurement: Before administering the compound, measure the baseline mechanical withdrawal threshold of the animals using the von Frey test as described in Protocol 2.
- Compound Administration:
 - Administer the prepared ST-2560 solution or vehicle control to the animals via the chosen route (e.g., subcutaneous injection).
- Post-Dosing Measurements:
 - At predetermined time points after administration (e.g., 30, 60, 120, and 240 minutes), reassess the mechanical withdrawal threshold using the von Frey test.
 - The time points should be chosen to capture the peak effect and duration of action of the compound.
- Data Analysis:
 - Compare the post-dosing withdrawal thresholds of the ST-2560 treated groups to the vehicle-treated group.
 - A significant increase in the paw withdrawal threshold in the ST-2560 group compared to the vehicle group indicates an anti-allodynic effect.



Signaling Pathways in Mechanical Allodynia Peripheral Sensitization Pathway

Peripheral nerve injury can lead to the sensitization of nociceptors. The mechanosensitive ion channel Piezo2 plays a crucial role in this process.[10][11][12][13] Signaling cascades involving cyclic AMP (cAMP) and Protein Kinase A (PKA) can modulate the activity of ion channels, including NaV1.7, leading to a lower threshold for activation and increased neuronal excitability. [14][15][16][17]



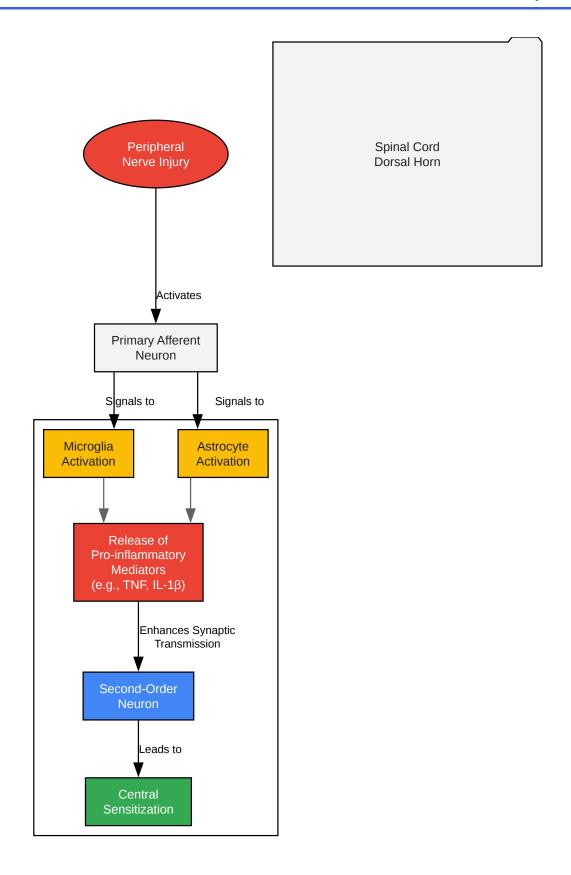
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Caption: Peripheral mechanisms of mechanical allodynia.

Central Sensitization Pathway

Following peripheral nerve injury, central nervous system changes occur, leading to a state of heightened excitability known as central sensitization. This process involves the activation of glial cells, such as microglia and astrocytes, in the spinal cord.[18][19][20][21] These activated glial cells release pro-inflammatory mediators that enhance synaptic transmission between primary sensory neurons and second-order neurons in the dorsal horn, contributing to the maintenance of the pain state.[19][21][22]





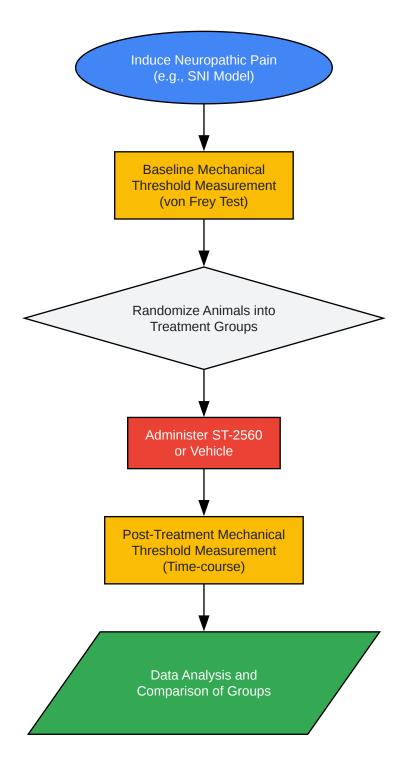
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Caption: Role of glial cells in central sensitization.



Experimental Workflow for Assessing ST-2560 Efficacy

This diagram outlines the logical flow of an experiment designed to test the anti-allodynic properties of **ST-2560**.



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